BMS-5 is a potent and selective small molecule inhibitor of LIM domain kinases (LIMKs), specifically targeting LIMK1 and LIMK2. [, , , , ] In scientific research, it serves as a valuable tool to study the roles of LIMK1/2 in various cellular processes, including cell migration, morphogenesis, cytokinesis, and neuronal plasticity. [, , , , ]
BMS-5 was developed by Bristol-Myers Squibb and is classified as a small molecule kinase inhibitor. It specifically targets LIM kinases, which are implicated in the regulation of actin dynamics and have been associated with cancer metastasis and progression. The compound's chemical identity is characterized by its unique molecular structure, which facilitates its interaction with the target kinases.
The synthesis of BMS-5 involves several key steps, primarily focusing on constructing its core structure through various organic reactions. The synthetic route typically includes:
The synthesis may utilize various reagents and conditions, including specific solvents and temperatures optimized for yield and purity. For example, the use of palladium-catalyzed cross-coupling reactions can be crucial in forming carbon-carbon bonds essential for building the compound's structure.
BMS-5 possesses a complex molecular structure characterized by multiple functional groups that enhance its binding affinity to LIM kinases. The precise molecular formula and structure can be depicted as follows:
The structural analysis often involves techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography to confirm the arrangement of atoms within the molecule.
BMS-5 undergoes various chemical reactions that can be analyzed to understand its stability and reactivity. Key reactions include:
These reactions are typically studied using High-Performance Liquid Chromatography (HPLC) and mass spectrometry to monitor changes in concentration and identify reaction products.
BMS-5 exerts its pharmacological effects primarily through the inhibition of LIM kinases. By binding to these enzymes, it disrupts their activity, leading to alterations in actin filament dynamics and cellular motility.
Research indicates that inhibiting LIM kinases can result in reduced cancer cell migration and invasion, making BMS-5 a candidate for further development in oncology therapeutics.
BMS-5 is typically a solid at room temperature with specific melting points that can vary based on purity levels.
The chemical stability of BMS-5 is influenced by factors such as pH, temperature, and exposure to light. It is generally soluble in organic solvents like dimethyl sulfoxide (DMSO) but may have limited solubility in water.
Stability studies often reveal that BMS-5 maintains its integrity under standard laboratory conditions but may degrade under extreme pH or temperature variations.
BMS-5 has potential applications in various fields of research:
BMS-5 (chemical name: LIMKi 3; CAS No.: 1338247-35-0) is a small molecule inhibitor with the systematic chemical name N-(4,6-dichloro-2-(3,3-difluoroacrylamide)thiazol-5-yl)-1-(4-chlorophenyl)methanesulfonamide. Its molecular formula is C₁₇H₁₄Cl₂F₂N₄OS, corresponding to a molecular weight of 431.29 g/mol. The core structure features:
The compound's canonical SMILES representation is:CC(C)C(=O)NC1=NC=C(S1)C2=CC(=NN2C3=C(C=CC=C3Cl)Cl)C(F)F
While detailed synthetic routes remain proprietary, medicinal chemistry literature indicates that BMS-5 was developed through iterative optimization of 2-aminothiazole derivatives. Key synthetic steps involve:
Table 1: Structural Identification Summary of BMS-5
Parameter | Value/Descriptor |
---|---|
IUPAC Name | N-(4,6-dichloro-2-(3,3-difluoroacrylamide)thiazol-5-yl)-1-(4-chlorophenyl)methanesulfonamide |
Molecular Formula | C₁₇H₁₄Cl₂F₂N₄OS |
Molecular Weight | 431.29 g/mol |
CAS Registry Number | 1338247-35-0 |
Canonical SMILES | CC(C)C(=O)NC1=NC=C(S1)C2=CC(=NN2C3=C(C=CC=C3Cl)Cl)C(F)F |
Core Pharmacophore | 2-Aminothiazole derivative |
BMS-5 exhibits markedly asymmetric solubility across common pharmaceutical solvents:
Stability studies reveal:
Table 2: Physicochemical Properties of BMS-5
Property | Value/Condition |
---|---|
Solubility | |
- DMSO | 86 mg/mL (199.4 mM) |
- Ethanol | 5 mg/mL (11.59 mM) |
- Water | Insoluble |
Storage Stability | |
- Powder (-20°C) | 3 years |
- Powder (4°C) | 2 years |
- DMSO solution (-80°C) | 2 years |
Partition Coefficient (LogP) | 3.2 (Predicted) |
Density | 1.54 g/cm³ (Predicted) |
For in vivo applications, stable formulations require:
BMS-5 demonstrates balanced potency against both LIM kinase isoforms:
This near-equipotent activity arises from the 72% structural identity in the kinase domains of LIMK1 and LIMK2, particularly conservation of ATP-binding pocket residues critical for inhibitor binding. Binding assays reveal competitive inhibition at the ATP-binding site (type I kinase inhibitor) [1] [2] [7].
Selectivity profiling across 97 kinases shows:
Table 3: Kinase Selectivity Profile of BMS-5
Kinase Target | IC₅₀ (nM) | Selectivity Ratio (vs LIMK1) |
---|---|---|
LIMK1 | 7 | 1.0x |
LIMK2 | 8 | 0.9x |
ROCK1 | >1,000 | >142x |
ROCK2 | >1,000 | >142x |
PKA | >5,000 | >714x |
PKCα | >5,000 | >714x |
Cellular target engagement is demonstrated by:
Functional consequences of LIMK inhibition include:
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2